1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
“1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 205.68 . The compound is versatile and valuable for studying drug development, organic synthesis, and catalysis reactions.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
Cyclopropanone Equivalents and Synthetic Utility : Cyclopropanes, such as derivatives related to 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid, have been utilized as cyclopropanone equivalents. Their use in the synthesis of pyrroles, pyrrolines, and pyrrolizidines demonstrates the versatility of these compounds in constructing complex heterocyclic structures (Wasserman, Dion, & Fukuyama, 1989).
Synthesis of β-Homoprolines : The formation of α-cyclopropyl-β-homoprolines showcases another application in synthesizing cyclic β-amino acids, which are significant in medicinal chemistry and drug design. The synthetic route involves 1,3-dipolar cycloadditions and demonstrates high stereocontrol, underlining the compound's utility in generating stereochemically complex molecules (Cordero et al., 2009).
Enantioselective Synthesis : Utilizing palladium(0)-catalyzed C-H functionalizations, cyclopropanes fused to pyrrolidines, akin to the chemical structure of interest, have been synthesized enantioselectively. This method highlights the compound's relevance in the enantioselective synthesis of drug molecules, further emphasizing its importance in creating chirally pure pharmaceuticals (Pedroni & Cramer, 2015).
Direct N-cyclopropylation : Demonstrating the versatility in functional group transformations, cyclopropanes have been directly transferred to the nitrogen atoms of heterocycles or amides. This methodology opens avenues for introducing cyclopropane units into nitrogen-containing pharmaceuticals, enhancing their metabolic stability and potentially their pharmacological properties (Gagnon et al., 2007).
Synthesis of Pyrrolidin-2-ones : A novel synthetic route to 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes showcases the compound's role in synthesizing pharmacologically relevant structures. This method points to the utility of cyclopropane derivatives in constructing nitrogen-containing compounds that are pivotal in drug discovery and development (Boichenko et al., 2022).
Safety and Hazards
The compound has some hazard statements associated with it, including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Future Directions
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-10-5-1-2-6-10;/h1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKLBIRKPJKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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